Burimamide

Description

An antagonist of histamine that appears to block both H2 and H3 histamine receptors. It has been used in the treatment of ulcers.

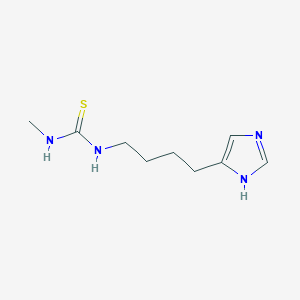

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRBAVXGYZUSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCCCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188519 | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-69-9 | |

| Record name | Burimamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burimamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BURIMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Era in Ulcer Treatment: A Technical History of Histamine H2 Receptor Antagonist Discovery

A comprehensive guide for researchers and drug development professionals on the scientific journey that revolutionized the management of acid-related gastrointestinal disorders.

The discovery of histamine H2 receptor antagonists represents a landmark achievement in medicinal chemistry and pharmacology, fundamentally altering the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). This technical guide delves into the core scientific principles, pivotal experiments, and logical progression that led to the development of this transformative class of drugs. It provides researchers, scientists, and drug development professionals with an in-depth understanding of the foundational work that paved the way for modern acid suppression therapy.

The Histamine Hypothesis: A Tale of Two Receptors

In the mid-20th century, histamine was known to be a potent stimulator of gastric acid secretion. However, conventional antihistamines, which were effective in treating allergic reactions, failed to block this effect. This paradox led Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) in the 1960s to postulate the existence of a second, distinct histamine receptor, which they termed the H2 receptor.[1][2][3] The prevailing hypothesis was that blocking this putative receptor could effectively reduce stomach acid production and offer a novel therapeutic approach for peptic ulcers.[1][2]

The initial challenge was to develop a molecule that could selectively block the H2 receptor without affecting the H1 receptor, which is responsible for the classic allergic responses. The team embarked on a rational drug design program, starting with the structure of the natural ligand, histamine, as their template.

The Path to Discovery: From Agonist to Antagonist

The journey from the initial hypothesis to a clinically effective drug was a meticulous process of chemical synthesis and pharmacological testing. The core strategy involved systematically modifying the histamine molecule to convert it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor).

Early Attempts and the First Breakthrough: Burimamide

The initial efforts focused on modifying the side chain of histamine. This led to the synthesis of Nα-guanylhistamine, a partial H2 receptor agonist, which provided the first piece of evidence that modifying the histamine structure could alter its activity at the putative H2 receptor.

Further structural modifications, guided by the principles of structure-activity relationships (SAR), led to the synthesis of This compound in 1972. This compound was the first compound to demonstrate selective H2 receptor antagonism. It was shown to inhibit histamine-stimulated acid secretion in animal models, providing the crucial proof-of-concept for the H2 receptor hypothesis. However, this compound's low potency and poor oral bioavailability limited its therapeutic potential.

Enhancing Potency: The Development of Metiamide

To improve upon this compound, the researchers focused on modifying the electronic properties of the imidazole ring and the length of the side chain. This led to the synthesis of metiamide , which incorporated a sulfur atom in the side chain and a methyl group on the imidazole ring. Metiamide was significantly more potent than this compound and showed good oral activity. However, clinical trials revealed that metiamide was associated with a risk of agranulocytosis (a severe drop in white blood cells), which was attributed to the thiourea group in its structure.

The First "Blockbuster" Drug: Cimetidine

The safety concerns with metiamide prompted a final, crucial modification. The thiourea group was replaced with a cyanoguanidine group, resulting in the synthesis of cimetidine (Tagamet®). Cimetidine retained the potent H2 receptor antagonist activity of metiamide but without the associated toxicity. It was introduced into clinical practice in 1976 and quickly became a "blockbuster" drug, revolutionizing the treatment of peptic ulcers and validating the rational drug design approach taken by Black and his team.

Key Experimental Protocols

The discovery and development of H2 receptor antagonists relied on a series of robust in vitro and in vivo assays to characterize the pharmacological activity of the synthesized compounds.

In Vitro Assay: Isolated Guinea Pig Atria

The isolated guinea pig atrium preparation was a critical in vitro model for the initial screening and characterization of H2 receptor antagonists. Histamine, through stimulation of H2 receptors, causes an increase in the heart rate (positive chronotropic effect) of the isolated atria. The ability of a compound to competitively antagonize this effect was a key indicator of its H2 receptor blocking activity.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free from the ventricles and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.

-

Recording of Atrial Rate: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a polygraph.

-

Histamine Dose-Response Curve: A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath and recording the corresponding increase in atrial rate.

-

Antagonist Evaluation: The antagonist is added to the organ bath at a fixed concentration and allowed to equilibrate with the tissue. A second histamine concentration-response curve is then generated in the presence of the antagonist.

-

Data Analysis: The potency of the antagonist is determined by calculating its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

In Vivo Assay: Heidenhain Pouch Dog Model

The Heidenhain pouch dog model was the primary in vivo model used to assess the efficacy of H2 receptor antagonists in inhibiting gastric acid secretion. This surgical preparation involves creating a small, denervated pouch from the fundic part of the stomach, which allows for the collection of pure gastric juice, free from contamination with food or saliva.

Methodology:

-

Surgical Preparation: A Heidenhain pouch is surgically created in beagle dogs. The pouch is isolated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

-

Collection of Gastric Juice: Gastric juice is collected from the pouch at regular intervals (e.g., every 15 minutes).

-

Measurement of Acid Output: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is expressed as milliequivalents of H+ per unit of time.

-

Antagonist Administration: The H2 receptor antagonist is administered intravenously or orally, and its effect on the stimulated acid secretion is measured over time.

-

Data Analysis: The potency of the antagonist is typically expressed as the ED50, which is the dose of the drug that produces a 50% inhibition of the maximal stimulated acid secretion.

Quantitative Data Summary

The systematic modification of the histamine structure led to a clear progression in the potency and selectivity of the H2 receptor antagonists. The following table summarizes the key quantitative data for the pioneering compounds.

| Compound | In Vitro Potency (pA2 on Guinea Pig Atria) | In Vivo Potency (ED50 for inhibition of histamine-stimulated gastric acid secretion in dogs, mg/kg) |

| This compound | 5.9 | ~10 (i.v.) |

| Metiamide | 6.8 | ~1 (i.v.) |

| Cimetidine | 6.8 | ~0.5 (i.v.) |

| Ranitidine | 7.2 | ~0.1 (i.v.) |

| Famotidine | 7.5 | ~0.01 (i.v.) |

| Nizatidine | 7.1 | ~0.3 (i.v.) |

Signaling Pathways and Logical Relationships

The discovery of H2 receptor antagonists was a triumph of rational drug design, guided by a clear understanding of the underlying physiological and chemical principles.

Caption: Histamine H2 receptor signaling pathway for gastric acid secretion.

The logical progression of the discovery process can be visualized as a workflow driven by iterative cycles of design, synthesis, and testing.

Caption: The iterative workflow of H2 receptor antagonist discovery.

Conclusion

The discovery of histamine H2 receptor antagonists stands as a testament to the power of a rational, hypothesis-driven approach to drug discovery. The pioneering work of Sir James Black and his team not only delivered a new class of highly effective medicines but also profoundly advanced our understanding of receptor pharmacology and the physiological control of gastric acid secretion. This technical guide provides a foundation for researchers and drug development professionals to appreciate the scientific rigor and innovative thinking that underpinned this remarkable chapter in medical history. The principles and methodologies outlined here continue to be relevant in the ongoing quest for novel and improved therapeutic agents.

References

The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Burimamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burimamide, a pioneering histamine H2 receptor antagonist, represents a landmark in the history of rational drug design. Its development not only validated the existence of a second histamine receptor subtype but also laid the groundwork for the creation of blockbuster anti-ulcer medications like cimetidine (Tagamet). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) studies of this compound, offering a detailed exploration of the molecular features governing its interaction with histamine H2 and H3 receptors. Through a meticulous compilation of quantitative data, experimental methodologies, and pathway visualizations, this document serves as a critical resource for researchers engaged in the design and development of novel histamine receptor modulators.

Core Structure-Activity Relationship Insights

The journey to this compound began with the systematic modification of the histamine molecule. The primary goal was to transform the endogenous agonist into a competitive antagonist. The core SAR principles gleaned from these seminal studies are multifaceted, focusing on three key structural components: the imidazole ring, the flexible alkyl chain, and the terminal polar group.

The Imidazole Ring: A Tautomeric Tightrope

The imidazole heterocycle of histamine is crucial for its recognition by H2 receptors. Early research revealed that the tautomeric state of this ring system is a critical determinant of activity. For optimal H2 antagonist activity, a specific tautomer is preferred. In the development from this compound to its more potent successor, metiamide, the introduction of an electron-donating methyl group at the 4-position of the imidazole ring was a key modification. This alteration favored the desired tautomeric form, thereby enhancing receptor binding and antagonist potency.

The Alkyl Spacer: A Game of Length and Flexibility

This compound features a butyl chain connecting the imidazole ring to the thiourea moiety. Studies on a series of this compound analogs, where the length of this alkyl spacer was varied, revealed a profound impact on H3 receptor affinity. Elongation of the chain from two to six methylene units resulted in a significant increase in H3 antagonist activity, with the pentylene and hexylene analogs being approximately 10 times more potent than this compound itself at this receptor subtype. This suggests that the H3 receptor possesses a deeper binding pocket that can accommodate longer alkyl chains, leading to enhanced van der Waals interactions and higher affinity.

The Thiourea Group: Polarity and Hydrogen Bonding

The replacement of the basic amino group of histamine with a polar, uncharged thiourea group was a pivotal step in the creation of this compound. This modification eliminated agonist activity and conferred the desired antagonist properties. The thiourea moiety is capable of forming crucial hydrogen bonds within the receptor binding site. However, further SAR studies on the N-substituent of the thiourea group in this compound analogs indicated that modifications at this position did not lead to a beneficial effect on H3 receptor affinity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its key analogs at histamine H2 and H3 receptors.

| Compound | Modification from this compound | H2 Receptor Activity | H3 Receptor Antagonist Potency (pA2) | Reference |

| This compound | - | Antagonist | 6.8 | [1] |

| Metiamide | Addition of 4-methyl on imidazole ring; thioether in side chain | ~10x more potent than this compound | - | [2] |

| N-desmethylthis compound | Removal of N-methyl group | - | 6.5 | |

| N-ethylthis compound | N-methyl replaced with N-ethyl | - | 6.7 | |

| Pentylthis compound | Butyl chain extended to pentyl | - | ~10x more potent than this compound | |

| Hexylthis compound | Butyl chain extended to hexyl | - | ~10x more potent than this compound |

Experimental Protocols

The characterization of this compound and its analogs has relied on a suite of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in the SAR studies.

Histamine H2 Receptor Functional Assay: Isolated Guinea Pig Atria

This assay assesses the ability of a compound to antagonize the positive chronotropic effect of histamine on the heart rate of isolated guinea pig atria, a response mediated by H2 receptors.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Recording: The spontaneous beating rate of the atria is recorded isometrically using a force-displacement transducer.

-

Antagonist Incubation: The test compound (e.g., this compound) is added to the organ bath at a specific concentration and allowed to equilibrate for a predetermined period.

-

Agonist Challenge: Cumulative concentration-response curves to histamine are then generated in the absence and presence of the antagonist.

-

Data Analysis: The antagonist's potency is determined by calculating the dose-ratio, and the pA2 value is derived from a Schild plot, providing a measure of the antagonist's affinity for the H2 receptor.

Histamine H3 Receptor Functional Assay: Electrically Stimulated Guinea Pig Ileum

This assay measures the ability of a compound to antagonize the inhibitory effect of an H3 agonist on neurotransmitter release in the guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is removed from a male guinea pig and the longitudinal muscle strip with the myenteric plexus attached is prepared.

-

Experimental Setup: The tissue is mounted in an organ bath under a resting tension and bathed in physiological salt solution at 37°C, aerated with 95% O2 / 5% CO2. The preparation is subjected to electrical field stimulation to elicit twitch contractions.

-

H3 Agonist Inhibition: The selective H3 receptor agonist, (R)-α-methylhistamine, is added to the bath, causing a concentration-dependent inhibition of the electrically induced contractions.

-

Antagonist Evaluation: The test compound is then added to the bath, and its ability to reverse the inhibitory effect of the H3 agonist is measured.

-

Data Analysis: The antagonist potency is expressed as a pA2 value, calculated from the parallel rightward shift of the concentration-response curve of the H3 agonist in the presence of the antagonist.

Radioligand Binding Assay for H3 Receptors

This assay directly measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in H3 receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Histamine H2 Receptor Signaling Pathway.

Caption: Histamine H3 Receptor Signaling Pathway.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Burimamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of burimamide, a seminal compound in the development of histamine H₂ receptor antagonists. This compound's discovery was a critical step that validated the H₂ receptor hypothesis and paved the way for the development of blockbuster anti-ulcer medications like cimetidine.[1][2] This document details its chemical characteristics, synthesis, and mechanism of action, presenting quantitative data in structured tables and visualizing key pathways and processes.

Chemical Properties of this compound

This compound, with the IUPAC name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea, is a hydrophilic molecule containing an imidazole ring and a polar, uncharged thiourea side chain.[2][3] These structural features distinguish it from the more lipophilic H₁ receptor antagonists, which possess a positively charged side chain.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₄S | |

| Molar Mass | 212.32 g/mol | |

| CAS Number | 34970-69-9 | |

| Appearance | Solid powder | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

| Solubility | Soluble in DMSO | - |

| XLogP3 | 0.4 |

Spectroscopic Data

Detailed spectroscopic data for this compound is not fully available in the reviewed literature. However, an infrared (IR) spectroscopy study has been conducted on this compound and related compounds in bromoform. The study focused on the 3500–3200 cm⁻¹ region and concluded that this compound can form intramolecular hydrogen bonds in solution.

Synthesis of this compound

The development of this compound was a landmark in rational drug design, starting from the structure of histamine. The synthetic approach involved modifying the side chain of histamine to eliminate agonist activity while retaining receptor affinity. This led to the creation of uncharged thioureido analogues, culminating in the synthesis of this compound.

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain, the general synthetic strategy involves the reaction of 4-(1H-imidazol-5-yl)butan-1-amine with methyl isothiocyanate.

Conceptual Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as a two-step process starting from a suitable imidazole-containing precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at histamine H₂ receptors and also shows activity at H₃ receptors. Its primary therapeutic effect in the context of peptic ulcers is the inhibition of gastric acid secretion through the blockade of H₂ receptors on parietal cells.

Histamine H₂ Receptor Signaling Pathway

The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of cyclic AMP (cAMP). This compound competitively blocks this initial step.

Caption: Histamine H₂ receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound from the primary literature are not readily accessible. However, this section outlines the general methodologies that would be employed for key experiments.

General Protocol for Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

Caption: General workflow for an H₂ receptor binding assay.

Conclusion

This compound holds a significant place in the history of medicinal chemistry. Although it was not potent enough for oral administration, its development was a crucial proof-of-concept that validated the existence of histamine H₂ receptors and demonstrated that they could be selectively antagonized. This pioneering work laid the essential groundwork for the subsequent development of metiamide and the highly successful anti-ulcer drug, cimetidine. The principles of rational drug design and structure-activity relationship studies that were central to the discovery of this compound continue to be fundamental in modern drug development.

References

The Dawn of a New Era in Acid Control: An In-depth Technical Guide to the Early Pharmacological Profile of Burimamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological studies of burimamide, the first-in-class histamine H2-receptor antagonist. The discovery and characterization of this compound marked a pivotal moment in the rational design of drugs and revolutionized the understanding and treatment of acid-related gastrointestinal disorders. This document collates quantitative data from seminal early studies, details the experimental protocols used, and visualizes the key concepts and workflows that established this compound's mechanism of action.

Quantitative Pharmacological Data

The initial characterization of this compound's pharmacological activity was centered on its ability to competitively antagonize the effects of histamine on specific tissues known to be insensitive to classical H1-receptor antagonists. The following tables summarize the key quantitative findings from these pioneering studies.

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Reference |

| Guinea Pig Right Atrium (spontaneously beating) | Histamine | This compound | 6.09 | Black et al., 1972 |

| Rat Uterus (isolated) | Histamine | This compound | 5.96 | Black et al., 1972 |

Table 1: In Vitro Antagonist Potency of this compound at Histamine H2-Receptors. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

| Animal Model | Secretagogue | Antagonist | Dose for ~50% Inhibition | Comparative Potency | Reference |

| Conscious Dog (Heidenhain pouch) | Histamine | This compound | 2.5 - 10 µmol/kg/hr (i.v.) | - | Black et al., 1972 |

| Conscious Dog (Heidenhain pouch) | Histamine | This compound | 40 µmol/kg (i.v. bolus) | Metiamide is ~10x more potent | Hirschowitz & Gibson, 1975[1] |

| Conscious Dog (Heidenhain pouch) | Histamine | Metiamide | 4 µmol/kg (i.v. bolus) | Metiamide is ~10x more potent | Hirschowitz & Gibson, 1975[1] |

Table 2: In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion by this compound. These early studies in conscious dogs with surgically prepared gastric pouches were crucial in demonstrating the in vivo efficacy of H2-receptor antagonism.

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that defined the pharmacological profile of this compound.

In Vitro Histamine H2-Receptor Antagonism

Objective: To quantify the antagonist activity of this compound at histamine receptors that are not blocked by conventional antihistamines (H1-antagonists).

Tissues:

-

Guinea Pig Right Atrium: This preparation was chosen for its robust and reproducible positive chronotropic response to histamine, which is not mediated by H1-receptors.

-

Rat Uterus: The isolated rat uterus preparation exhibits relaxation in response to histamine, an effect also shown to be independent of H1-receptor stimulation.

Methodology:

-

Tissue Preparation:

-

Guinea pigs and rats were euthanized, and the right atrium or uterus, respectively, was rapidly dissected and mounted in an organ bath.

-

The organ bath contained a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.

-

For the guinea pig atrium, the spontaneous beating rate was recorded. For the rat uterus, changes in isometric tension were measured.

-

-

Schild Plot Analysis:

-

Cumulative concentration-response curves to histamine were established to determine the agonist's potency (EC50).

-

The tissues were then incubated with a fixed concentration of this compound for a predetermined equilibration period.

-

A second cumulative concentration-response curve to histamine was then generated in the presence of this compound.

-

This process was repeated with increasing concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of histamine in the presence and absence of this compound) was calculated for each concentration of the antagonist.

-

A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provided the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the effect of this compound on histamine-stimulated gastric acid secretion in a conscious animal model.

Animal Model:

-

Conscious Dogs with Heidenhain Pouches: This model involves the surgical creation of a vagally denervated pouch from the main body of the stomach, which drains to the exterior. This allows for the collection and measurement of pure gastric juice, free from contamination with food and saliva, in a conscious and minimally stressed animal.

Methodology:

-

Animal Preparation:

-

Dogs were fasted overnight but had free access to water.

-

On the day of the experiment, a cannula was inserted into the Heidenhain pouch to collect gastric secretions.

-

-

Stimulation of Gastric Acid Secretion:

-

A continuous intravenous infusion of histamine at a dose sufficient to produce a stable, submaximal rate of acid secretion was administered.

-

-

This compound Administration and Sample Collection:

-

Once a steady state of acid secretion was achieved, this compound was administered intravenously, either as a continuous infusion at varying dose rates or as a single bolus injection.

-

Gastric juice samples were collected at regular intervals (e.g., every 15 minutes) throughout the experiment.

-

-

Analysis of Gastric Juice:

-

The volume of each gastric juice sample was measured.

-

The acid concentration was determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH, typically using a pH meter.

-

The acid output was calculated by multiplying the volume of secretion by the acid concentration and expressed as milliequivalents per unit of time (mEq/15 min).

-

The percentage inhibition of acid secretion was calculated by comparing the acid output during this compound administration to the pre-treatment baseline.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts and experimental processes described in the early this compound studies.

Caption: Mechanism of this compound Action.

Caption: In Vitro Competitive Antagonism Workflow.

References

The Pivotal Role of Burimamide in the Rational Design of Cimetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of burimamide in the groundbreaking development of cimetidine, a landmark achievement in rational drug design. By examining the chemical evolution from histamine to this compound and ultimately to cimetidine, we will explore the structure-activity relationships, key experimental findings, and the iterative process of molecular modification that led to a paradigm shift in the treatment of peptic ulcers.

From Agonist to Antagonist: The Genesis of H2 Receptor Blockade

The story of cimetidine begins with the physiological effects of histamine. While classic antihistamines (H1 antagonists) could block allergic reactions, they were ineffective against histamine-induced gastric acid secretion. This led Sir James W. Black and his team at Smith, Kline & French to hypothesize the existence of a second histamine receptor, which they termed the H2 receptor.[1][2] Their goal was to develop a molecule that could competitively block this receptor, thereby reducing stomach acid.

The starting point for this endeavor was the structure of the natural agonist, histamine. The initial breakthrough came with the synthesis of Nα-guanylhistamine, a partial H2 receptor antagonist.[1] This molecule, while not clinically useful, provided a crucial lead and helped to refine the model of the H2 receptor.

The development of this compound was the first major leap forward.[1][3] By modifying the side chain of histamine, the researchers created the first specific and competitive H2 receptor antagonist. This compound was instrumental in proving the existence of the H2 receptor and validating the therapeutic concept of H2 antagonism. However, this compound's low potency and poor oral bioavailability limited its clinical utility.

The subsequent development of metiamide addressed some of this compound's shortcomings. Metiamide, a derivative of this compound, was found to be approximately 10 times more potent. Unfortunately, clinical trials revealed that metiamide was associated with unacceptable toxicity, including nephrotoxicity and agranulocytosis, which was attributed to the thiourea group in its structure.

This led to the final and most successful modification: the replacement of the thiourea group with a cyanoguanidine group, resulting in the creation of cimetidine. Cimetidine retained the desired H2-antagonist activity of metiamide but without the associated toxicity, paving the way for its widespread clinical use.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its successors. It is important to note that the data are derived from different experimental assays, which should be taken into account when making direct comparisons.

| Compound | pA2 (Guinea Pig Atrium) | Ki (nM) | Relative Potency (in vivo, Dog Gastric Secretion vs. This compound) |

| This compound | 5.1 | 3981 | 1 |

| Metiamide | 6.0 | 920 | ~10-17 |

| Cimetidine | 6.1 | 70 - 5431 | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki (inhibition constant) is the concentration of an inhibitor required to produce half-maximal inhibition. Relative potency data is based on in vivo studies of histamine-stimulated gastric acid secretion in dogs.

Key Experimental Protocols

The development of cimetidine relied on a series of key in vitro and in vivo experiments to characterize the pharmacological activity of the synthesized compounds.

In Vitro Assay: Isolated Guinea Pig Atrium

This assay was crucial for the initial screening and characterization of H2 receptor antagonists.

Objective: To determine the potency and competitive nature of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig right atrium.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution. The right atrium is dissected and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at a constant temperature (typically 32-37°C) and bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Recording of Atrial Rate: The spontaneous contractions of the atrium are recorded using an isometric force transducer connected to a data acquisition system.

-

Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in atrial rate.

-

Antagonist Incubation: The tissue is washed, and a specific concentration of the antagonist (e.g., this compound, cimetidine) is added to the organ bath and allowed to equilibrate for a predetermined period.

-

Shift in Histamine Response: A second cumulative concentration-response curve for histamine is then generated in the presence of the antagonist.

-

Data Analysis: The magnitude of the rightward shift in the histamine concentration-response curve is used to calculate the pA2 value of the antagonist, providing a quantitative measure of its potency. A parallel shift is indicative of competitive antagonism.

In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in the Anesthetized Rat

This in vivo model was used to assess the efficacy of the H2 receptor antagonists in a more physiologically relevant setting.

Objective: To measure the inhibitory effect of H2 receptor antagonists on histamine-stimulated gastric acid secretion in anesthetized rats.

Methodology:

-

Animal Preparation: Rats are fasted overnight and then anesthetized (e.g., with urethane). A surgical procedure is performed to expose the stomach.

-

Gastric Perfusion: A catheter is inserted into the esophagus and another into the duodenum to allow for continuous perfusion of the stomach with saline.

-

Collection of Gastric Effluent: The perfusate is collected at regular intervals, and the volume is measured.

-

Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable rate of gastric acid secretion.

-

Antagonist Administration: Once a steady state of acid secretion is achieved, the H2 receptor antagonist is administered intravenously or orally.

-

Measurement of Acid Output: The acid concentration in the collected gastric effluent is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is calculated by multiplying the acid concentration by the volume of the effluent.

-

Data Analysis: The percentage inhibition of histamine-stimulated acid secretion is calculated for different doses of the antagonist to determine its potency and duration of action in vivo.

Visualizing the Path to Cimetidine

The following diagrams illustrate the key relationships and workflows in the development of cimetidine.

References

An In-depth Technical Guide to the Binding Affinity of Burimamide to Histamine H2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of burimamide to the histamine H2 receptor. It includes quantitative binding data, detailed experimental protocols for determining affinity, and visualizations of the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

This compound was the first specific antagonist of the histamine H2 receptor, a discovery that paved the way for the development of later H2 blockers like cimetidine and ranitidine.[1] Its binding affinity has been characterized using various pharmacological parameters. The following table summarizes the key quantitative data for this compound's interaction with the histamine H2 receptor.

| Parameter | Value | Species/Tissue | Method | Reference |

| pA2 | ~5.0 | Guinea Pig Atrium | Functional Assay (Schild Plot) | [2] |

| Ki | 5.5 µM | CHO Cells (recombinant human H2R) | Radioligand Binding Assay |

Note: The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The Ki value is the inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).

Experimental Protocols

The binding affinity of this compound for the H2 receptor is primarily determined through functional assays, as radiolabeled this compound is not commonly used. The original characterization and pA2 determination were performed using isolated guinea pig atria.

Functional Antagonism Assay (Schild Analysis) in Isolated Guinea Pig Atrium

This protocol is based on the methodology described by Black et al. (1972) for the initial characterization of this compound.[2]

Objective: To determine the pA2 value of this compound as a competitive antagonist at the histamine H2 receptor by measuring its effect on histamine-induced chronotropy (heart rate) in isolated guinea pig atria.

Materials:

-

Guinea pigs

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Histamine dihydrochloride

-

This compound

-

Mepyramine (or other H1 antagonist)

-

Isolated organ bath system with temperature control (32-35°C) and force/rate transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional guidelines.

-

Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

-

Isolate the right atrium, which beats spontaneously.

-

Suspend the atrium in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a constant temperature (e.g., 32°C).

-

Connect the atrium to a force/rate transducer to record the heart rate.

-

Allow the preparation to equilibrate for at least 60 minutes, with regular washing, until a stable baseline heart rate is achieved.

-

-

H1 Receptor Blockade:

-

Add an H1 receptor antagonist (e.g., mepyramine) to the organ bath at a concentration sufficient to block any H1 receptor-mediated effects of histamine. This ensures that the observed response is solely due to H2 receptor activation.

-

-

Control Histamine Concentration-Response Curve:

-

Cumulatively add increasing concentrations of histamine to the organ bath.

-

Allow the heart rate to stabilize at each concentration before adding the next.

-

Record the increase in heart rate for each histamine concentration.

-

Continue until a maximal response is achieved.

-

Wash the tissue extensively to return the heart rate to baseline.

-

-

Antagonism with this compound:

-

Introduce a known concentration of this compound into the organ bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).

-

Repeat the cumulative histamine concentration-response curve in the presence of this compound.

-

Wash the tissue and repeat the antagonism protocol with at least two other, increasing concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data points.

-

The pA2 value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the pA2 value of an antagonist using a functional assay like the one described above.

References

The Molecular Pharmacology of Burimamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pharmacology of burimamide and its derivatives. This compound holds a significant place in medicinal chemistry as the first selective antagonist of the histamine H₂ receptor, paving the way for the development of blockbuster anti-ulcer drugs like cimetidine. This document details the evolution of these compounds, their mechanism of action, quantitative pharmacological data, experimental protocols for their study, and the intricate signaling pathways they modulate.

Introduction: From Histamine to H₂ Receptor Antagonism

The development of this compound was a landmark achievement in rational drug design, originating from the study of histamine's physiological effects. Histamine, a biogenic amine, exerts its diverse actions through four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The observation that classical antihistamines (H₁ antagonists) failed to block histamine-induced gastric acid secretion led to the hypothesis of a second histamine receptor subtype, the H₂ receptor.[1]

A dedicated research program at Smith, Kline & French, led by Sir James Black, systematically modified the histamine molecule to develop a selective antagonist. This effort culminated in the synthesis of this compound, which competitively blocked the H₂ receptor and validated its existence.[2] Although this compound itself had poor oral bioavailability, it served as the crucial lead compound for the development of more potent and clinically successful derivatives, including metiamide and cimetidine.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for this compound and its principal derivatives, providing a quantitative comparison of their activity at the histamine H₂ receptor.

Table 1: H₂ Receptor Binding Affinities and Functional Potencies

| Compound | H₂ Receptor pA₂ | H₂ Receptor Kᵢ (µM) | H₂ Receptor IC₅₀ (µM) | Species/Tissue | Reference(s) |

| This compound | ~5.1 | 5.5 | - | Guinea-pig atrium | [4] |

| Metiamide | - | 0.92 | - | Human | |

| Metiamide | - | - | - | Guinea-pig atrium (Kb = 0.92 µM) | |

| Cimetidine | 6.1 | 1.1 ± 0.2 | 2.3 | Guinea-pig atrium, Human | |

| Tiotidine | - | 1.0 ± 0.0 | - | Human |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kᵢ is the inhibition constant, representing the affinity of the antagonist for the receptor. IC₅₀ is the half-maximal inhibitory concentration.

Mechanism of Action and Signaling Pathways

This compound and its derivatives act as competitive antagonists or inverse agonists at the histamine H₂ receptor. The canonical signaling pathway for the H₂ receptor involves its coupling to the Gαs subunit of a heterotrimeric G protein.

Canonical Gαs-cAMP Signaling Pathway

Upon histamine binding, the H₂ receptor undergoes a conformational change, leading to the activation of Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as the stimulation of gastric acid secretion in parietal cells.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro H2 Receptor Antagonism Assay of Burimamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Burimamide was the first selective histamine H2 receptor antagonist to be identified, marking a significant milestone in the treatment of acid-related gastrointestinal disorders.[1][2][3] It acts as a competitive antagonist at the H2 receptor, inhibiting the binding of histamine and the subsequent physiological responses, such as gastric acid secretion.[4][5] Unlike some later H2 antagonists like cimetidine and ranitidine that can act as inverse agonists, this compound is considered a neutral antagonist. These application notes provide a detailed protocol for determining the in vitro H2 receptor antagonism of this compound using a functional cell-based cyclic AMP (cAMP) assay.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit (Gαs). Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response. H2 receptor antagonists, such as this compound, competitively block histamine from binding to the receptor, thereby inhibiting this signaling cascade.

Caption: Histamine H2 receptor signaling pathway.

Quantitative Data: H2 Receptor Antagonist Affinities

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) for this compound and the related H2 antagonist, cimetidine. These values are crucial for comparing the potency of different compounds.

| Compound | Parameter | Value (nM) | Notes |

| This compound | Ki | 3981.07 | Binding affinity for the H2 receptor. |

| Cimetidine | Ki | 70 - 5431 | Range of reported binding affinities. |

| Cimetidine | IC50 | 140 - 1000 | Range of reported functional potencies. |

Experimental Protocols

Protocol: In Vitro Functional Assay for H2 Receptor Antagonism using cAMP Measurement

This protocol describes a method to determine the potency of this compound as an H2 receptor antagonist by measuring its ability to inhibit histamine-stimulated cAMP production in a cell-based assay.

1. Principle

This is a competitive functional assay. Cells expressing the H2 receptor are treated with a fixed concentration of histamine (agonist) to stimulate cAMP production. In the presence of an antagonist like this compound, the histamine-induced cAMP production is inhibited in a dose-dependent manner. The concentration of this compound that inhibits 50% of the maximal histamine response (IC50) is determined. This is commonly measured using competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where intracellular cAMP competes with a labeled cAMP analog for a limited number of antibody binding sites.

2. Materials and Reagents

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H2 receptor (e.g., from Eurofins DiscoverX or ATCC).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Agonist: Histamine dihydrochloride.

-

Antagonist: this compound.

-

cAMP Detection Kit: HTRF cAMP dynamic 2 kit (Cisbio) or AlphaLISA cAMP kit (PerkinElmer).

-

Microplates: 384-well, white, solid-bottom plates.

-

Plate Reader: HTRF or AlphaScreen compatible microplate reader.

3. Cell Preparation

-

Culture the H2 receptor-expressing cells according to standard protocols.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells once with assay buffer.

-

Resuspend the cells in assay buffer to the desired density (e.g., 2,500 cells/5 µL). Keep cells on ice.

4. Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine.

-

Dispensing:

-

Add 5 µL of varying concentrations of this compound to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer.

-

Add 5 µL of the cell suspension to each well.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the antagonist to bind to the receptors.

-

Agonist Stimulation:

-

Prepare a solution of histamine in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). The final histamine concentration should be its EC80 value (the concentration that gives 80% of the maximal response), which should be determined beforehand.

-

Add 10 µL of the histamine/IBMX solution to all wells except the basal control wells (which receive 10 µL of assay buffer with IBMX).

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection:

-

Following the manufacturer's instructions for the cAMP detection kit, prepare the lysis and detection reagents.

-

Add the detection reagents to each well (e.g., 10 µL of each reagent for HTRF).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement: Read the plate on a compatible microplate reader.

5. Data Analysis

-

The raw data (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

-

Normalize the data:

-

Set the signal from the basal control wells (no histamine) as 100% inhibition.

-

Set the signal from the histamine-only wells (no antagonist) as 0% inhibition.

-

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Caption: Experimental workflow for H2 antagonism assay.

Application Notes

-

Cell Line Selection: The choice of cell line is critical. Using a cell line with stable, high-level expression of the H2 receptor will provide a robust assay window.

-

Agonist Concentration: It is crucial to use a concentration of histamine that gives a submaximal response (EC80). This ensures that the assay is sensitive enough to detect competitive antagonism.

-

PDE Inhibitor: The inclusion of a phosphodiesterase inhibitor like IBMX is essential to prevent the enzymatic degradation of cAMP, thereby increasing the signal-to-noise ratio.

-

Solvent Effects: Ensure that the final concentration of any solvent (e.g., DMSO) used to dissolve the test compounds is consistent across all wells and is at a level that does not affect cell viability or enzyme activity (typically ≤ 0.5%).

-

Troubleshooting:

-

Low Signal/Small Assay Window: This could be due to low receptor expression, poor cell health, or degradation of cAMP. Check cell passage number, optimize cell density, and ensure the PDE inhibitor is active.

-

High Well-to-Well Variability: This may result from inaccurate pipetting, uneven cell distribution, or edge effects in the microplate. Use calibrated multichannel pipettes and ensure thorough mixing of the cell suspension.

-

-

Data Interpretation: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist response. This value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the agonist concentration and its KD are known, providing a more direct measure of antagonist affinity.

References

- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cimetidine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of Burimamide in Isolated Guinea Pig Atrium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of burimamide, a histamine H2 receptor antagonist, on the function of isolated guinea pig atria. The following sections detail the necessary materials, step-by-step experimental procedures for assessing chronotropic and inotropic effects, and data presentation, including quantitative summaries and pathway visualizations.

Introduction

This compound was a foundational tool in the characterization of histamine H2 receptors. In the context of cardiac physiology, histamine exerts positive chronotropic (heart rate) and inotropic (force of contraction) effects, primarily through the activation of H2 receptors in the sinoatrial node and ventricular myocardium, respectively. This compound acts as a competitive antagonist at these receptors, making it a valuable pharmacological tool to study H2 receptor function and signaling in the heart. This protocol outlines the use of this compound in the classic isolated guinea pig atrium model, a robust and well-characterized ex vivo system for studying cardiac pharmacology.

Experimental Protocols

Preparation of Isolated Guinea Pig Atria

This protocol describes the dissection and mounting of the right atrium for chronotropy studies (spontaneously beating) and the left atrium for inotropy studies (electrically paced).

Materials:

-

Guinea pigs (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

-

Pressurized 95% O2 / 5% CO2 gas mixture

-

Dissection instruments (scissors, forceps)

-

Organ bath system with temperature control (37°C), aeration, and a force-displacement transducer

-

Stimulator for electrical pacing (for left atrium)

-

Data acquisition system

Procedure:

-

Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

-

Rapidly open the thoracic cavity and excise the heart.

-

Place the heart in a beaker of cold, oxygenated Tyrode's solution.

-

Gently remove the ventricles and surrounding tissue to isolate the atria.

-

For chronotropy studies, carefully dissect the right atrium and mount it in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

For inotropy studies, dissect the left atrium and mount it in the organ bath under the same conditions. Position two stimulating electrodes to pace the atrium at a constant frequency (e.g., 1-2 Hz).

-

Connect the atria to a force-displacement transducer to record contractile activity.

-

Allow the preparations to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution, until a stable baseline rhythm (right atrium) or contractile force (left atrium) is achieved.

Investigating the Antagonism of Histamine-Induced Effects by this compound

This protocol details the generation of histamine concentration-response curves in the absence and presence of this compound to demonstrate competitive antagonism.

Procedure:

-

After equilibration, record a stable baseline for at least 15 minutes.

-

Control Histamine Concentration-Response Curve:

-

Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M to 10⁻³ M).

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

Record the increase in heart rate (chronotropy) or force of contraction (inotropy).

-

-

Wash the preparation with fresh Tyrode's solution until the baseline activity returns.

-

This compound Incubation:

-

Add a fixed concentration of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, or 3 x 10⁻⁵ M) to the organ bath.[1]

-

Incubate the atrial preparation with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

-

-

Histamine Concentration-Response Curve in the Presence of this compound:

-

Repeat the cumulative addition of histamine as described in step 2, in the continued presence of this compound.

-

-

Repeat steps 3-5 with different concentrations of this compound if desired.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected effects of this compound on histamine-induced responses in the isolated guinea pig atrium.

Table 1: Effect of this compound on Histamine-Induced Chronotropic Response in Isolated Guinea Pig Right Atrium

| This compound Concentration (M) | Histamine EC50 (M) | Maximum Response (Increase in BPM) |

| 0 (Control) | ~ 3 x 10⁻⁷ | ~ 120 |

| 1 x 10⁻⁶ | Increased | No significant change |

| 1 x 10⁻⁵ | Further Increased | No significant change |

| 3 x 10⁻⁵ | Substantially Increased | No significant change |

Note: The values presented are illustrative of a competitive antagonistic effect, characterized by a rightward shift in the concentration-response curve (increased EC50) with no change in the maximal response.

Table 2: Antagonist Affinity of this compound

| Parameter | Value | Tissue |

| pA2 | ~ 5.17 | Guinea Pig Atrium |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA2 of 5.17 corresponds to a Ki (inhibitory constant) of approximately 6.7 x 10⁻⁶ M.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying this compound in isolated guinea pig atrium.

H2 Receptor Signaling Pathway in Cardiomyocytes

Caption: H2 receptor signaling cascade in cardiac cells.

Conclusion

The isolated guinea pig atrium is a valuable model for characterizing the pharmacological properties of H2 receptor antagonists like this compound. The protocols outlined above provide a framework for demonstrating the competitive nature of this compound's antagonism of histamine-induced positive chronotropic and inotropic effects. The provided quantitative data and pathway diagrams serve as a reference for expected outcomes and the underlying molecular mechanisms. This experimental system remains a cornerstone for cardiac pharmacology research and drug development.

References

Burimamide: A Pharmacological Tool for Elucidating the Role of Histamine in Gastrin-Mediated Gastric Acid Secretion

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Burimamide is a pioneering pharmacological compound that played a crucial role in the identification and characterization of the histamine H2-receptor. As a specific H2-receptor antagonist, it has been instrumental in dissecting the signaling pathways that regulate gastric acid secretion. While succeeded by more potent and clinically utilized H2-receptor antagonists like cimetidine and ranitidine, this compound remains a valuable tool compound for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of histamine in gastric function, particularly in response to stimulants such as gastrin.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying gastrin-stimulated gastric acid secretion.

Mechanism of Action

Gastrin, a key hormone in the regulation of gastric acid secretion, primarily exerts its effect through an indirect pathway involving histamine. Gastrin stimulates enterochromaffin-like (ECL) cells in the gastric mucosa to release histamine. Histamine then binds to H2-receptors on the basolateral membrane of parietal cells, triggering a signaling cascade that leads to the secretion of hydrochloric acid (HCl) into the gastric lumen.

This compound acts as a competitive antagonist at the histamine H2-receptor on parietal cells. By blocking this receptor, this compound inhibits the downstream effects of histamine, thereby reducing gastric acid secretion. This makes it an effective tool to investigate the extent to which gastrin-stimulated acid secretion is dependent on the histamine pathway. It is important to note that this compound does not directly inhibit the secretion of gastrin from G-cells. In fact, studies with related H2-receptor antagonists have shown that by inhibiting acid secretion, the negative feedback on gastrin release is reduced, which can lead to a secondary increase in serum gastrin levels.

Data Presentation

In Vivo Efficacy of this compound

| Animal Model | Stimulant | This compound Dose | Route of Administration | Observed Effect | Reference |

| Dog (Heidenhain pouch) | Histamine | 40 µmol/kg | Intravenous (bolus) | Prompt inhibition of acid secretion | [1] |

| Dog (Heidenhain pouch) | Histamine | >30 µmol/kg/hr | Continuous Intravenous Infusion | Inhibition of acid secretion (Note: Toxicity observed at this dose) | [1] |

| Pig | Pentagastrin | 5 mg/kg | Intravenous | Significant inhibition of acid concentration and output |

Comparative Potency of H2-Receptor Antagonists

| Compound | Relative Potency (vs. This compound) | Animal Model | Notes | Reference |

| Metiamide | 15-17 times more potent | Dog | Continuous intravenous infusion | [1] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Histamine-Stimulated Acid Secretion in Isolated Gastric Glands (Aminopyrine Accumulation Assay)

This protocol is based on the principle that the weak base [¹⁴C]-aminopyrine will accumulate in acidic spaces. The amount of accumulated radioactivity is proportional to the acid secretion by parietal cells within the isolated gastric glands.

Materials:

-

Rabbit stomach

-

Collagenase solution

-

HEPES-buffered saline

-

[¹⁴C]-aminopyrine

-

Histamine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Isolation of Gastric Glands:

-

Euthanize a rabbit and remove the stomach.

-

Wash the stomach with cold saline to remove contents.

-

Separate the gastric mucosa from the underlying muscle layers.

-

Mince the mucosa and incubate with a collagenase-containing solution to digest the connective tissue and release the gastric glands.

-

Filter the digest to remove undigested tissue and collect the glands by centrifugation.

-

Wash the glands several times with HEPES-buffered saline.

-

-

Aminopyrine Accumulation Assay:

-

Resuspend the isolated gastric glands in fresh HEPES-buffered saline.

-

Prepare incubation tubes containing the gland suspension, [¹⁴C]-aminopyrine, and the desired concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M). A control group without this compound should be included.

-

Pre-incubate the tubes for 10-15 minutes at 37°C.

-

Initiate the acid secretion by adding histamine (e.g., 10⁻⁵ M) to the tubes. Include a basal (unstimulated) control group.

-

Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Stop the reaction by placing the tubes on ice and pellet the glands by centrifugation.

-

Measure the radioactivity in an aliquot of the supernatant and in the pellet (after solubilization).

-

Calculate the aminopyrine accumulation ratio (radioactivity in pellet / radioactivity in supernatant).

-

-

Data Analysis:

-

Plot the aminopyrine accumulation ratio against the concentration of this compound to determine the inhibitory effect. A dose-response curve can be generated to calculate the IC₅₀ value.

-

Protocol 2: In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol allows for the continuous measurement of gastric acid secretion in a living animal model.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthesia

-

Surgical instruments

-

Perfusion pump

-

pH meter and electrode

-

Saline solution (0.9% NaCl)

-

Pentagastrin

-

This compound

Procedure:

-

Animal Preparation:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rats with urethane (e.g., 1.25 g/kg, intraperitoneally).

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the jugular vein for intravenous infusion of pentagastrin and this compound.

-

Expose the stomach through a midline abdominal incision.

-

Insert a cannula into the stomach through the esophagus and another at the pylorus to allow for gastric perfusion.

-

-

Gastric Perfusion and Acid Secretion Measurement:

-

Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

-

Collect the perfusate from the pyloric cannula and continuously monitor its pH using a pH meter.

-

Allow the preparation to stabilize and record the basal acid secretion rate.

-

Induce gastric acid secretion by continuous intravenous infusion of pentagastrin (e.g., 16 µg/kg/hr).

-

Once a stable stimulated acid secretion rate is achieved, administer this compound intravenously as a bolus injection (e.g., 40 µmol/kg) or as a continuous infusion.

-

Continue to monitor the pH of the perfusate to determine the inhibitory effect of this compound on pentagastrin-stimulated acid secretion.

-

-

Data Analysis:

-

Calculate the acid output (in µmol/min) by titrating the collected perfusate with a standard NaOH solution or by calculation based on the pH change and flow rate.

-

Compare the acid output before and after this compound administration to quantify the inhibition.

-

Mandatory Visualizations

Caption: Signaling pathway of gastrin-stimulated acid secretion and the site of action of this compound.

Caption: Experimental workflow for the in vitro aminopyrine accumulation assay.

Off-Target Effects and Considerations

While this compound is primarily known as an H2-receptor antagonist, it is important for researchers to be aware of its potential off-target effects. This compound has been reported to possess alpha-adrenoceptor blocking activity.[2] This could be a confounding factor in studies where adrenergic signaling is also involved. Therefore, appropriate controls and careful interpretation of data are necessary, especially in complex in vivo models. Additionally, at high concentrations, this compound has been associated with some toxicity, as noted in early studies.[1] Researchers should perform dose-response studies to identify an effective and non-toxic concentration range for their specific experimental setup.

Preparation of this compound for Experiments

For in vivo experiments, this compound can be dissolved in saline (0.9% NaCl). Gentle warming may be required to aid dissolution. The solution should be prepared fresh on the day of the experiment. For in vitro studies, this compound can be dissolved in an appropriate buffer, such as HEPES-buffered saline, to the desired stock concentration. It is recommended to perform a solubility test in the specific buffer to be used in the experiment.

Conclusion

This compound, as the first specific histamine H2-receptor antagonist, remains a valuable pharmacological tool for investigating the intricate mechanisms of gastric acid secretion. Its ability to selectively block the histamine pathway allows researchers to delineate the contribution of histamine in the physiological response to secretagogues like gastrin. The protocols and data presented here provide a foundation for the effective use of this compound in both in vitro and in vivo research settings. Careful consideration of its off-target effects and appropriate experimental design are crucial for obtaining robust and interpretable results.

References

Application Notes: The Use of Burimamide in cAMP Measurement Assays

Introduction

Burimamide is a histamine analogue that has been instrumental in the pharmacological characterization of histamine receptors. Initially developed as a histamine H2 receptor antagonist, it was a key compound in the research that led to the development of later H2 antagonists like cimetidine.[1] While it has therapeutic limitations, this compound remains a valuable tool in research settings, particularly for studying histamine H2 and H3 receptor signaling.[2] Its application in cyclic AMP (cAMP) measurement assays is primarily to investigate the coupling of these receptors to adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Histamine H2 receptors are typically coupled to the Gs alpha subunit of G-proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. As an antagonist at H2 receptors, this compound can be used to block the cAMP increase induced by histamine or other H2 agonists.[3]

Conversely, histamine H3 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase activity.[4] This results in a decrease in intracellular cAMP levels. In assays studying H3 receptors, cAMP levels are often artificially elevated using the adenylyl cyclase activator forskolin to create a measurable window for inhibition.[5] In this context, this compound's role can be complex; it has been shown to act as a competitive H3 antagonist, but also as a partial or full agonist in cell systems with high constitutive H3 receptor activity, where it can independently inhibit forskolin-stimulated cAMP accumulation.

These application notes provide a detailed protocol for utilizing this compound in a forskolin-stimulated cAMP accumulation assay to characterize its effects on Gi-coupled histamine H3 receptors.

Signaling Pathway of Gi-Coupled Histamine H3 Receptor

The following diagram illustrates the signaling cascade associated with the histamine H3 receptor, which is coupled to an inhibitory G-protein (Gi). Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Forskolin is a tool used to directly activate adenylyl cyclase, bypassing the receptor, which is essential for studying inhibitory effects.

Caption: Signaling pathway of the Gi-coupled Histamine H3 receptor.